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molecular formula C9H12N2O B1267296 N-(4-aminophenyl)propanamide CAS No. 59690-89-0

N-(4-aminophenyl)propanamide

Cat. No. B1267296
M. Wt: 164.2 g/mol
InChI Key: MOUFEEIQCXUUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855710B2

Procedure details

250 mg (2 mmol) of N-propionyl-4-nitroaniline are dissolved in 200 ml of methanol and combined with 0.6 g of 10% palladium/charcoal. The product is hydrogenated in a hydrogen atmosphere at 2 bar for 30 minutes. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(=[O:4])[CH2:2][CH3:3].[H][H]>CO.[Pd]>[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(CC)(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)NC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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